Pyriproxyfen

Overview

Description

Pyriproxyfen is a pesticide that acts as an insect growth regulator. It is a juvenile hormone analog that prevents larvae from developing into adulthood, thereby rendering them unable to reproduce . This compound is effective against a variety of insects, including mosquitoes, fleas, ants, and whiteflies . It was introduced to the United States in 1996 to protect cotton crops against whitefly and has since been used in various agricultural and public health applications .

Mechanism of Action

Target of Action

Pyriproxyfen is an insect growth regulator that mimics the juvenile hormone in insects . Its primary targets are young insects and eggs . It acts on the endocrine system of insects , specifically the Methoprene-tolerant (Met) protein, the juvenile hormone receptor .

Mode of Action

This compound works by mimicking the juvenile hormone in insects, thereby disrupting their growth . It prevents larvae from developing into adults, rendering them unable to reproduce . It can affect an insect if it is touched or eaten . . Instead, it disturbs egg-laying and egg-hatch and keeps young insects from growing into adult forms .

Biochemical Pathways

This compound substantially alters the expression of many genes that are essential for mosquito physiology and oocyte development in the fat body and ovary . Many metabolic genes are differentially expressed in response to this compound treatment, thereby affecting the mobilization and utilization of energy reserves . It also modifies mosquito responses to juvenile hormone and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction .

Pharmacokinetics

After topical administration, this compound is distributed throughout the hair coat within 24 hours . At the recommended therapeutic dose, the highest concentration was observed at the application site and at the back and the flanks .

Result of Action

The result of this compound’s action is the effective sterilization of female mosquitoes . Exposure to this compound prompts the overgrowth of primary follicles in sugar-fed Ae. aegypti females but blocks the development of primary follicles at Christopher’s Stage III after blood feeding . Secondary follicles are precociously activated in this compound-treated mosquitoes . This prevents target insects from multiplying .

Action Environment

This compound is predicted to exist in both the vapor and particulate phase in the ambient atmosphere . Particulate-phase this compound will be removed from the air by wet and dry deposition . It is predicted that vapor-phase this compound will degrade rapidly with photochemically-produced hydroxyl radical in the atmosphere . The average half-life for this reaction is estimated to be 7.4 hr .

Biochemical Analysis

Biochemical Properties

Pyriproxyfen interacts with the Methoprene-tolerant (Met) protein, the JH receptor, in mosquitoes . It alters the expression of many genes essential for mosquito physiology and oocyte development in the fat body and ovary .

Cellular Effects

This compound affects various types of cells and cellular processes. It prompts the overgrowth of primary follicles in sugar-fed Aedes aegypti females but blocks the development of primary follicles after blood feeding . Secondary follicles are precociously activated in this compound-treated mosquitoes .

Molecular Mechanism

This compound exerts its effects at the molecular level by modifying mosquito responses to JH and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction . It upregulates the expression of several key players of the 20E regulatory cascades, including HR3 and E75A, in the previtellogenic stage .

Temporal Effects in Laboratory Settings

Over time, this compound exposure disturbs normal hormonal responses and metabolism in Aedes aegypti . This includes affecting the mobilization and utilization of energy reserves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been found to prolong the last larval instar of silkworms, Bombyx mori L., leading to larger cocoons and high-quality silk .

Metabolic Pathways

This compound is involved in several metabolic pathways. It substantially alters the expression of many metabolic genes, thereby affecting the mobilization and utilization of energy reserves .

Preparation Methods

The synthesis of pyriproxyfen involves a two-step process . In the first step, phenoxyphenol reacts with propylene oxide in the presence of an alkali catalyst to produce 1-(4-phenoxyphenoxy)-2-propanol . In the second step, this intermediate reacts with 2-chloropyridine in the presence of an alkali catalyst and a solvent such as ether or N-methyl pyrrolidone to yield this compound . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Pyriproxyfen undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Pyriproxyfen has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of insect growth regulators . In biology, it is used to investigate the effects of juvenile hormone analogs on insect development and reproduction . In medicine, this compound is studied for its potential use in controlling vector-borne diseases such as dengue, Zika, and chikungunya by targeting mosquito populations . In industry, it is used in the formulation of various insecticidal products, including aerosols, baits, carpet powders, foggers, shampoos, and pet collars .

Comparison with Similar Compounds

Pyriproxyfen is unique among insect growth regulators due to its high efficacy at very low doses and its selective action against target species . Similar compounds include methoprene, hydroprene, and fenoxycarb, which also act as juvenile hormone analogs . this compound is distinguished by its broader spectrum of activity and its ability to inhibit adult emergence and reproduction in a wide range of insect species .

Biological Activity

Pyriproxyfen is a synthetic insect growth regulator (IGR) widely used in pest control due to its ability to disrupt the development of insects. As a juvenile hormone analog, it mimics the action of juvenile hormones in insects, leading to various biological effects that can be exploited for pest management. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions primarily by interfering with the normal hormonal regulation of insect development. It affects processes such as:

- Molting : this compound inhibits the molting process in insects, preventing them from transitioning from larval to pupal stages.

- Reproductive Development : It alters reproductive parameters by affecting ovarian development and function.

Impact on Insect Development

A study conducted on silkworms (Bombyx mori) demonstrated that exposure to this compound resulted in a significant reduction in the number of oocytes and oogonia, which are critical for reproductive success. The expression levels of vitellogenin (Vg), a precursor to egg yolk proteins essential for embryonic development, were also significantly decreased following treatment with this compound. The results showed:

- Reduction in Vg Expression :

- 24 hours post-exposure: 23.33% decrease

- 72 hours post-exposure: 58.24% decrease

- 96 hours post-exposure: 6.08% decrease

These changes indicate that this compound disrupts normal ovarian function and nutrient availability for developing embryos .

Efficacy in Vector Control

This compound has been evaluated for its effectiveness in controlling mosquito populations, particularly in relation to malaria transmission. A cluster-randomized trial in Benin assessed the efficacy of long-lasting insecticidal nets (LLINs) treated with this compound and pyrethroids. Key findings included:

- Malaria Case Incidence :

Biological Activity Summary

| Compound | Pa (Probability Active) | Pi (Probability Inactive) | Biological Activity |

|---|---|---|---|

| This compound | 0.586 | 0.003 | Insecticide |

| I40 | 0.025 | 0.005 | Acetylcholine transporter inhibitor |

| JHIII | 0.336 | 0.011 | Insecticide |

This table summarizes the biological activity of this compound compared to other compounds, indicating its strong insecticidal properties .

Case Studies

- Silkworm Study : Research indicated that this compound exposure significantly altered gene expression related to ovarian development and sex differentiation, leading to impaired reproductive outcomes .

- Malaria Vector Control Trials : Multiple trials demonstrated that while this compound-pyrethroid LLINs provided some level of protection against malaria, they did not outperform traditional pyrethroid-only nets over extended periods .

Properties

IUPAC Name |

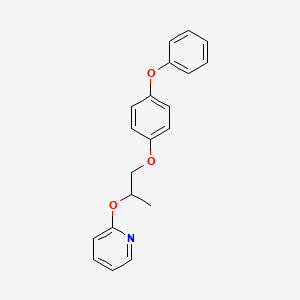

2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHVHZZCFYRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032640 | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Solidifies on standing; mp = 49.7 deg C; [Merck Index] Colorless solid; mp = 45-47 deg C; [ICSC] Colorless solid or pale yellow liquid; mp = 45-47 deg C; [HSDB] White crystalline solid; [MSDSonline], WHITE POWDER OR GRANULES | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

318 °C | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °C c.c. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C), Solubility in water, mg/l at 20 °C: 0.101 (practically insoluble) | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 25 °C, Density (at 20 °C): 1.14 g/cm³ | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000218 [mmHg], <9.8X10-8 mm Hg at 23 °C, Vapor pressure at 23 °C: negligible | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Pyriproxyfen mimics insect juvenile growth hormone, halting development during metamorphosis and larval development. It also concentrates in female flea ovaries, causing non-viable eggs to be produced. When combined with an adulticide (e.g., permethrin, fipronil) all stages of the parasite are killed and re-infestation is less likely. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Pale yellow waxy solid (technical grade), Pale yellow liquid | |

CAS No. |

95737-68-1 | |

| Record name | Pyriproxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95737-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriproxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095737681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9VOR705O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47 °C, MP: 49.7 °C, 48-50 °C | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyriproxyfen is a juvenile hormone mimic that disrupts insect development. [, ] It interferes with embryogenesis, metamorphosis, and adult formation by mimicking the action of natural juvenile hormones. [, ] This leads to a range of effects, including the death of immature stages, the development of abnormal pupae, and the suppression of egg hatching. [, , ]

A: While this compound primarily targets immature stages, studies show that it can indirectly affect adult insects. [] For instance, it has been observed to cause reduced oviposition and enhanced mature oocyte accumulation in both susceptible and resistant strains of Bemisia tabaci. [] This effect on egg laying might be due to physiological changes or behavioral responses to this compound-treated plants. [] Additionally, this compound can reduce adult longevity in some species, such as Anopheles gambiae. []

A: this compound can disrupt embryogenesis when applied directly to eggs or when females are exposed to it. [, ] In California red scale, it was shown to suppress embryogenesis when females were treated, significantly reducing the number of offspring produced. [] Exposure of cat flea eggs to this compound during early embryogenesis can lead to larval mortality, demonstrating a latent effect. []

ANone: this compound has the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol. You can find the structure in the research papers provided.

A: While the provided research papers don't delve into detailed spectroscopic data, techniques like HPLC with UV detection [] and fluorometric determination [] have been used for its analysis.

A: this compound exhibits varying stability depending on the environmental conditions. In soil, it undergoes slow photodegradation but rapid aerobic degradation. [] Its stability in water depends on factors like pH and temperature. [] Research suggests that this compound degrades faster at higher temperatures and lower concentrations. []

A: Formulating this compound with specific carriers, such as corncob grits for fire ant control [], can impact its stability and release characteristics. The choice of formulation depends on the target pest, application method, and desired persistence.

A: Yes, resistance to this compound has been documented in various insect species, including Bemisia tabaci. [, , , ] This resistance can develop after repeated exposure to the insecticide. []

A: Factors like the frequency of this compound application, the availability of alternative host plants, and the insect biotype can influence resistance development. [] For example, resistance evolved more readily in geographically isolated Bemisia tabaci populations with limited access to untreated host plants. []

A: this compound's environmental fate and potential effects on non-target organisms are important considerations. Its persistence in soil, water, and plants, along with its potential toxicity to certain aquatic invertebrates, highlight the need for responsible use and management practices. [, , ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying this compound residues in various matrices like tomatoes. [] Additionally, fluorometric methods have been developed for its determination. []

A: Yes, this compound has been investigated for its potential in controlling mosquitoes, which are vectors for diseases like dengue and Zika. [, , ] Studies have explored its efficacy in different formulations, including insecticide-treated nets and smoke-generating formulations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.